Product packaging for Gulonic acid(Cat. No.:CAS No. 20246-53-1)

Gulonic acid

Cat. No.: B3420793
CAS No.: 20246-53-1
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-KKQCNMDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gulonic acid is a medium-chain hydroxy acid that serves as a significant biochemical intermediate in metabolic pathways. It is a primary metabolite, directly involved in an organism's growth, development, and reproduction, and has been identified in various biological systems . A principal application and area of research for this compound is its role as a direct precursor in the biosynthesis of 2-keto-L-gulonic acid (2KGA), which is a critical intermediate in one of the main industrial routes for the production of L-ascorbic acid (Vitamin C) . This makes it a compound of substantial interest in microbial fermentation and metabolic engineering studies aimed at optimizing vitamin C production. The compound belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives and features multiple hydroxyl groups, which contribute to its properties and reactivity . Researchers can utilize this high-purity this compound to explore these biochemical pathways, study enzyme functions, and develop novel biotechnological processes. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O7 B3420793 Gulonic acid CAS No. 20246-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-KKQCNMDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174090
Record name D-Gulonic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gulonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20246-53-1, 20246-33-7
Record name Gulonic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=20246-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Gulonic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=20246-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Gulonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gulonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GULONIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Gulonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gulonic acid can be synthesized through the oxidation of glucose. One common method involves the use of microbial fermentation, where glucose is converted to this compound by specific strains of bacteria such as Gluconobacter oxydans. The reaction conditions typically involve an aerobic environment with a high oxygen supply to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, this compound is primarily produced as an intermediate in the synthesis of ascorbic acid. The process involves the fermentation of glucose to this compound, followed by chemical conversion to ascorbic acid. The fermentation step is often carried out using a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium, which enhances the yield and efficiency of this compound production .

Chemical Reactions Analysis

Lactonization in Acidic Aqueous Solutions

Gulonic acid undergoes pH-dependent lactonization to form γ- and δ-lactones. This equilibrium process is influenced by proton dissociation and self-catalysis:

Reaction Pathways:

L-GulonateH+L-Gulonic AcidH2Oγ-Lactone(stable)orδ-Lactone(less stable)\text{L-Gulonate}^- \xrightleftharpoons[\text{H}^+]{} \text{L-Gulonic Acid} \xrightleftharpoons[\text{H}_2\text{O}]{} \gamma\text{-Lactone} \, (\text{stable}) \quad \text{or} \quad \delta\text{-Lactone} \, (\text{less stable})

Key Findings:

  • Lactonization Constants (25°C) :

    ParameterValue
    Protonation (pKₐ)3.39 ± 0.05
    γ-Lactone Formation (Kₗ,γ)0.25 ± 0.02
    δ-Lactone Formation (Kₗ,δ)0.08 ± 0.01
  • Kinetics :

    • γ-Lactone hydrolyzes 10× slower than δ-lactone, contributing to its dominance in equilibrium mixtures .

    • Self-catalysis by this compound accelerates lactone formation under mildly acidic conditions (pH 2–4) .

Structural Stability :
Quantum calculations confirm γ-lactone’s stability due to reduced ring strain compared to δ-lactone . The γ-lactone structure (CAS 1128-23-0) is corroborated by NIST spectral data .

Enzymatic Oxidation and Metabolism

This compound participates in mammalian metabolic pathways via enzyme-mediated reactions:

Key Enzymes :

EnzymeReactionGeneUniprot ID
Regucalcin Hydrolysis of L-gulonolactone to gulonateRGNQ15493
Lambda-crystallin homolog Oxidation of gulonate to 3-dehydro-L-gulonateCRYL1Q9Y2S2

Oxidation Reaction :

Gulonate+NAD+3-Dehydro-L-gulonate+NADH+H+\text{Gulonate} + \text{NAD}^+ \rightarrow \text{3-Dehydro-L-gulonate} + \text{NADH} + \text{H}^+

  • Cofactor : NAD⁺-dependent, irreversible oxidation.

  • Biological Role : Precursor to ascorbic acid in non-primate mammals .

Conversion to L-Ascorbic Acid

Industrial synthesis of vitamin C relies on this compound derivatives:

Cyclization of 2-KLGA :

  • Hydrate Dependency :

    Hydration State (n in 2-KLGA·nH₂O)Conversion Efficiency
    1.597.5%
    0.5Reduced yield
  • Conditions : Thermal treatment (100°C) in water or alcoholic solutions .

Stability and By-Product Formation

  • Degradation : Prolonged heating or extreme pH promotes dehydration to 3-dehydro derivatives .

  • Mitigation : Use of anhydrous solvents and controlled residence times minimizes side reactions .

Scientific Research Applications

Applications in Food Industry

Gulonic acid and its derivatives are utilized primarily for their health benefits and functional properties:

  • Food Additive : this compound is used as a food additive due to its non-toxic and mildly acidic nature. It acts as a flavor enhancer and preservative, particularly in dairy products and beverages .
  • Nutritional Supplement : As a precursor to vitamin C, this compound plays a crucial role in dietary supplements aimed at improving immune function and overall health.

Medical Applications

In the medical field, this compound has shown promise in various therapeutic contexts:

  • Mineral Supplementation : Divalent metal salts of this compound (e.g., calcium gluconate) are used to treat mineral deficiencies such as osteoporosis and anemia. Studies indicate that these compounds can disrupt biofilm formation by drug-resistant bacteria .
  • Oxidative Stress Biomarker : Recent research identifies this compound as a potential biomarker for oxidative stress-related conditions, linking it to high blood pressure and ischemic stroke risk .

Industrial Applications

This compound's versatility extends to several industrial applications:

  • Biochemical Production : It serves as a precursor for synthesizing various organic acids through microbial fermentation. For instance, 2KGA is essential in producing ascorbic acid on an industrial scale .
  • Metal Recovery : The chelating properties of this compound allow it to be employed in recovering metals like lithium and cobalt from waste materials, making it valuable in recycling processes .

Microbial Fermentation Advances

Recent advancements in microbial fermentation techniques have enhanced the production efficiency of this compound derivatives:

  • A study demonstrated that integrating multi-stage microfiltration with fermentation processes significantly increased the yield of 2KGA from glucose substrates .
  • Another study reported a 40% increase in 2KGA production when glutathione was added to the fermentation system, highlighting its role in reducing oxidative stress during production .

Clinical Research on Health Impacts

Clinical studies have linked elevated levels of this compound with various health outcomes:

  • Research indicates that higher concentrations of this compound correlate with increased risks of hyperglycemia and brain injury following strokes, suggesting its potential role as a predictive biomarker for these conditions .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Food IndustryFlavor enhancer, preservativeNon-toxic, used in dairy products and beverages
Medical ApplicationsMineral supplementationEffective against osteoporosis and anemia
Industrial ProcessesPrecursor for organic acidsEssential for vitamin C production
Metal RecoveryChelating agentEffective in recycling lithium and cobalt

Mechanism of Action

Gulonic acid exerts its effects primarily through its role as an intermediate in the biosynthesis of ascorbic acid. The conversion of this compound to ascorbic acid involves several enzymatic steps, including the oxidation of this compound to 2-keto-L-gulonic acid and the subsequent reduction to ascorbic acid. The enzymes involved in this pathway include sorbose dehydrogenase and sorbosone dehydrogenase .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Gulonic acid belongs to the aldonic acid family, which includes gluconic, mannonic, allonic, and ribonic acids. Key distinctions arise from stereochemistry and conformation:

  • Gluconic Acid (C₆H₁₂O₇) : A structural isomer of this compound, differing in hydroxyl group orientation at C3 and C3. Gluconic acid adopts a planar zigzag conformation, whereas this compound favors an antiparallel conformation at C2 and C3, leading to faster elution in cellulose phosphate chromatography .
  • Mannonic and Allonic Acids: Diastereomers of this compound. Mannonic acid has a hydroxyl group at C2 in the cis position relative to C4, while allonic acid has a trans configuration. These differences influence chromatographic retention times and biological activity .
  • 2-Keto-L-Gulonic Acid (2-KLG): A derivative where the C2 hydroxyl group is oxidized to a ketone. This modification enhances its role in vitamin C synthesis compared to non-oxidized aldonic acids .
Table 1: Key Structural Features of Selected Aldonic Acids
Compound Molecular Formula Key Functional Groups Notable Conformation
L-Gulonic Acid C₆H₁₂O₇ -COOH, 5 -OH groups Antiparallel at C2-C3
Gluconic Acid C₆H₁₂O₇ -COOH, 5 -OH groups Planar zigzag
2-Keto-L-Gulonic Acid C₆H₁₀O₇ -COOH, -C=O at C2 Linear, ketone at C2

Physical and Chemical Properties

  • Solubility :
    • L-Gulonic acid’s sodium salt is highly water-soluble (>900 g/L at 20°C), comparable to gluconic acid’s solubility (~900 g/L) .
    • The γ-lactone form of L-gulonic acid is less soluble, crystallizing upon evaporation of aqueous solutions .
  • Chromatographic Behavior: this compound elutes faster than gluconic, mannonic, or allonic acids in cellulose phosphate paper chromatography due to its antiparallel conformation . Gas chromatography of hexakis-TMS derivatives (C₂₄H₆₀O₇Si₆) reveals distinct retention indices for this compound, aiding in metabolomic identification .

Biological Activity

Gulonic acid, a derivative of glucose, plays a significant role in various biological processes and exhibits notable biological activities. This article explores the biological activity of this compound, particularly focusing on its antimicrobial properties, metabolic pathways, and potential applications in agriculture and medicine.

Overview of this compound

This compound is a sugar acid that can be derived from the oxidation of glucose. It is structurally related to ascorbic acid (vitamin C) and is involved in several biochemical pathways. The transformation of this compound into other metabolites, such as 2-keto-gulonate, is crucial for its biological functions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microorganisms. Research highlights its role in the inhibition of both Gram-positive and Gram-negative bacteria.

The antimicrobial activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : this compound induces membrane depolarization and permeabilization in bacterial cells, leading to cell death. This was evidenced by studies showing that exposure to this compound resulted in a significant increase in membrane permeability indicators, such as propidium iodide (PI) uptake in E. coli .
  • Synergistic Effects : When combined with hydrogen peroxide (H2O2), this compound enhances the antibacterial efficacy, causing simultaneous disruption of cell membrane integrity and growth inhibition .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the combination of H2O2 and this compound exhibited a synergistic effect that significantly increased the bactericidal activity against E. coli K-12. The highest tested concentration (60 mM) resulted in over 90% cell permeabilization within 24 hours .
  • Plant Growth-Promoting Bacteria : Research on Gluconacetobacter diazotrophicus showed that this compound produced by this bacterium contributes to its antimicrobial activity against various pathogens, highlighting its potential use in biocontrol applications .

Metabolic Pathways

This compound is involved in several metabolic pathways that are crucial for maintaining cellular functions:

  • Conversion Pathways : this compound can be converted into other metabolites such as 2-keto-gulonate through enzymatic actions involving glucose dehydrogenase . This pathway is essential for its role in biocontrol and plant growth promotion.
  • Role in Vitamin C Metabolism : As a precursor to ascorbic acid, this compound plays a part in the antioxidant defense mechanisms within organisms, protecting against oxidative stress by scavenging reactive oxygen species (ROS) .

Applications

The biological activities of this compound suggest potential applications in various fields:

  • Agriculture : Its antimicrobial properties make it a candidate for use as a natural pesticide or biocontrol agent against plant pathogens .
  • Medicine : Due to its role in vitamin C metabolism and antioxidant activity, this compound may have implications in dietary supplements aimed at enhancing immune function and reducing oxidative stress .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Membrane DisruptionInduces cell membrane permeabilization
Plant Growth PromotionEnhances plant resilience against pathogens
Antioxidant RoleScavenges reactive oxygen species; involved in vitamin C metabolism

Q & A

Q. How can computational modeling (e.g., DFT or MD simulations) predict this compound’s interactions with enzymatic active sites?

  • Methodological Answer : Apply density functional theory (DFT) to model this compound’s conformational stability or molecular dynamics (MD) simulations to study binding affinities with enzymes like aldose reductase. Validate predictions with mutagenesis studies and X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gulonic acid
Reactant of Route 2
Gulonic acid

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